

Monazomycin: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: **Monazomycin**

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Abstract

Monazomycin is a macrocyclic polyol lactone antibiotic produced by *Streptomyces* and *Streptoverticillium* species.[1][2][3] It exhibits activity primarily against Gram-positive bacteria through its unique mechanism of forming voltage-dependent ion channels in lipid bilayer membranes.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the well-characterized mechanism of action of **Monazomycin**. It includes a summary of available quantitative data, detailed experimental methodologies for key cited experiments, and visualizations of its mechanism of action and experimental workflows.

Chemical Structure and Physicochemical Properties

Monazomycin is a complex macrolide with the chemical formula C₇₂H₁₃₃NO₂₂.[2][4] Its structure is characterized by a large 48-membered lactone ring, making it one of the largest naturally occurring macrolides.[5] The molecule contains a D-mannose sugar moiety attached via an α -glycosidic linkage and an amino group which imparts a positive charge at neutral pH. [6][7] The structure of **Monazomycin** was elucidated through a combination of chemical degradation techniques, including acid hydrolysis and ozonolysis, as well as biosynthetic studies and 400MHz ¹H-NMR spectroscopy.[5]

Physicochemical Properties

Quantitative data on some of the physicochemical properties of **Monazomycin** are limited in publicly available literature. The available information is summarized in the table below.

Property	Value/Description	Source(s)
Molecular Formula	C ₇₂ H ₁₃₃ NO ₂₂	[2] [4]
Molecular Weight	~1364.8 g/mol	[2] [4]
IUPAC Name	(13E,17E,21E,29Z)-48-(8-aminoctan-2-yl)-8,10,16,20,24,26,28,32,36,38,40,42,44,46-tetradecahydroxy-9,15,17,19,21,25,31,33,39,41,47-undecamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-one	[4]
CAS Number	11006-31-8	[4]
Appearance	Solid	[2]
Solubility	Soluble in DMF, DMSO, Ethanol, Methanol	[2]
pKa	Data not available	
Melting Point	Data not available	
Specific Rotation	Data not available	

Spectroscopic Data

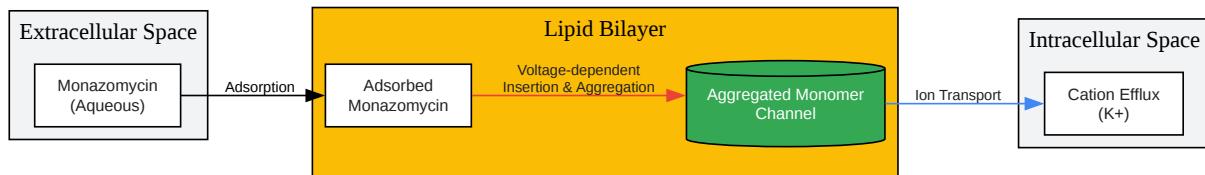
Detailed spectroscopic datasets for **Monazomycin** are not widely published. The structural elucidation was confirmed using the following methods:

Spectroscopic Method	Description	Source(s)
1H and 13C NMR	The gross structure of Monazomycin was determined by 400MHz 1H-NMR experiments in conjunction with biosynthetic methods. Complete assignments of 1H and 13C NMR spectra are not readily available in the literature.	[5]
Mass Spectrometry	While the molecular formula and weight are confirmed, detailed mass spectrometry fragmentation data for Monazomycin is not publicly available.	[2][4]

Mechanism of Action: Voltage-Dependent Ion Channel Formation

The primary mechanism of action of **Monazomycin** is the formation of voltage-dependent, cation-selective ion channels in the lipid bilayers of cell membranes.[1][8] This disruption of the membrane potential and ion gradients is the basis for its antibacterial activity.

When added to one side of a lipid bilayer, **Monazomycin** molecules adsorb to the membrane surface.[7] Under the influence of a transmembrane electrical potential (positive on the side of addition), the positively charged **Monazomycin** molecules are driven into the membrane.[1][9] It is proposed that approximately five to six **Monazomycin** monomers then aggregate within the membrane to form a transmembrane channel.[1][10] These channels are selective for monovalent cations, such as K⁺ and Na⁺.[1][2] The steady-state conductance of the membrane is proportional to the fifth power of the **Monazomycin** concentration, supporting the multi-monomer channel model.[1][2] The opening and closing (gating) of these channels are strongly dependent on the applied voltage.[8][11][12]



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Figure 1: Proposed mechanism of **Monazomycin** ion channel formation.

Experimental Protocols

Measurement of Monazomycin-Induced Conductance in a Planar Lipid Bilayer

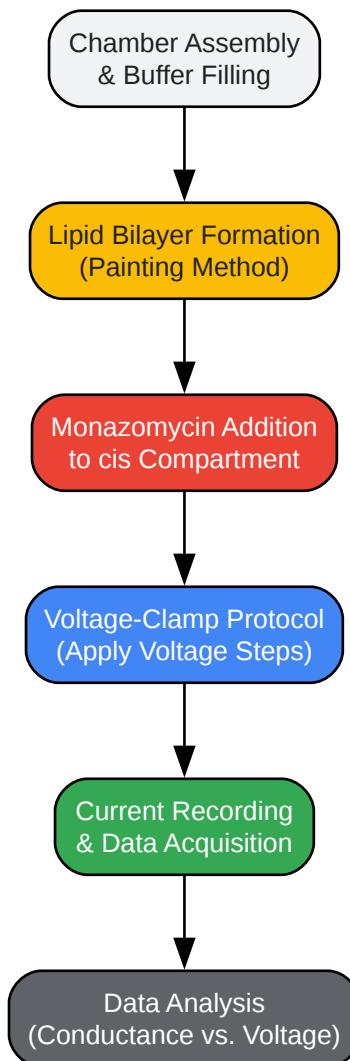
This protocol describes a generalized method for observing and quantifying the ion channel activity of **Monazomycin** using a voltage-clamp setup with a planar lipid bilayer. This methodology is based on standard techniques for ion channel recording.[4][6][8]

Materials:

- Planar lipid bilayer chamber with two compartments (cis and trans) separated by a thin partition with a small aperture (50-250 μm diameter).
- Ag/AgCl electrodes.
- Voltage-clamp amplifier and data acquisition system.
- Lipid solution: e.g., 1-palmitoyl-2-oleyl-glycero-3-phosphocholine (POPC) or diphyanoyl phosphatidylcholine (DPhPC) at 10-25 mg/mL in n-decane.
- Aqueous buffer solution: e.g., 100 mM KCl, 10 mM HEPES, pH 7.2.
- **Monazomycin** stock solution in ethanol.

Procedure:

- Chamber Setup: Assemble the planar lipid bilayer chamber. Fill both the cis and trans compartments with the aqueous buffer solution, ensuring the liquid levels are equal.
- Electrode Placement: Place an Ag/AgCl electrode in each compartment and connect them to the voltage-clamp amplifier headstage.
- Bilayer Formation (Painting Technique):
 - Lower the buffer level in both compartments below the aperture.
 - Using a fine brush or a glass rod, apply a small amount of the lipid solution across the aperture.
 - Carefully raise the buffer levels in both compartments simultaneously, ensuring the bilayer thins to a bimolecular membrane. This process can be monitored by measuring the capacitance of the membrane.
- **Monazomycin** Addition: Once a stable bilayer is formed, add a small aliquot of the **Monazomycin** stock solution to the cis compartment to achieve the desired final concentration. Stir gently to ensure even distribution.
- Voltage-Clamp Recording:
 - Set the holding potential to 0 mV.
 - Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) and record the resulting current. The side to which **Monazomycin** was added (cis) is defined as the positive potential side.
 - Observe the characteristic time- and voltage-dependent increase in current, which corresponds to the formation and opening of **Monazomycin** channels.
- Data Analysis: Analyze the current recordings to determine the steady-state conductance at different voltages and **Monazomycin** concentrations.



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Figure 2: Workflow for lipid bilayer conductance measurement.

Structural Elucidation Methodologies

The chemical structure of **Monazomycin** was determined using classical chemical degradation methods.^[5]

- Acid Hydrolysis: This technique was used to break the glycosidic bond, which led to the identification of D-mannose as the sugar component of **Monazomycin**.
- Ozonolysis: This method involves the cleavage of carbon-carbon double bonds. Ozonolysis of peracetylated **Monazomycin**, followed by reduction and acetylation, yielded smaller

fragments that could be individually analyzed to piece together the carbon skeleton of the large macrolide ring.^[5]

Biological Effects and Signaling Pathways

Antibacterial Activity

Monazomycin is primarily active against Gram-positive bacteria.^[12] Its antibacterial effect is a direct consequence of its ion channel-forming activity, which leads to the dissipation of the membrane potential and uncontrolled efflux of essential cations like potassium, ultimately causing cell death.

Effects on Intracellular Signaling Pathways

The current body of scientific literature on **Monazomycin** focuses predominantly on its direct effects on the electrical properties of cell membranes. There is a lack of significant evidence to suggest that **Monazomycin** directly interacts with and modulates common intracellular signaling pathways, such as those involved in apoptosis, cell cycle regulation, or intracellular calcium signaling, in a manner independent of its ionophore activity. Any downstream cellular effects observed are likely secondary to the profound disruption of ion homeostasis and membrane potential caused by channel formation.

Conclusion

Monazomycin remains a molecule of significant interest due to its large and complex chemical structure and its well-defined mechanism of action as a voltage-gated ion channel former. While its clinical use has been limited, it serves as a valuable tool in biophysical research for studying the principles of membrane transport and ion channel function. Further research could explore the potential for synthetic modifications to enhance its activity or modulate its properties for novel therapeutic applications. The detailed experimental protocols and structural information provided in this guide offer a foundational resource for researchers in the fields of natural products chemistry, pharmacology, and membrane biophysics.

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